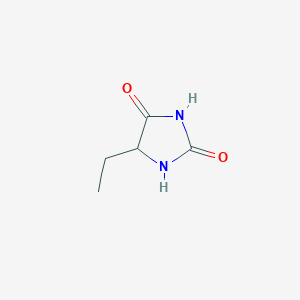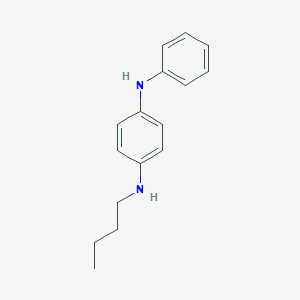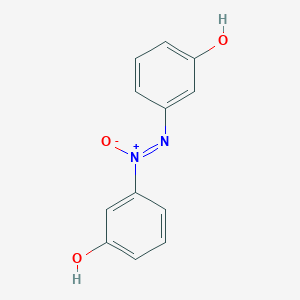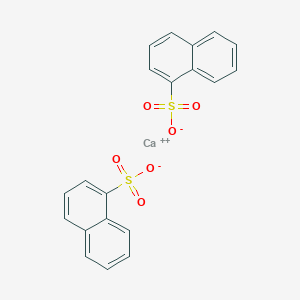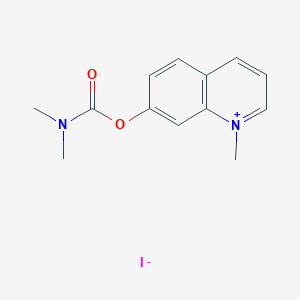
7-(Dimethylcarbamoyloxy)-N-methylquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylcarbamoyloxy)-N-methylquinolinium, also known as DMCMQ, is a quaternary ammonium compound that has been extensively studied for its biological and chemical properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DMCMQ has been used in scientific research for its ability to modulate the activity of acetylcholinesterase, and it has potential applications in the development of new drugs for neurological disorders.
Mécanisme D'action
7-(Dimethylcarbamoyloxy)-N-methylquinolinium acts as a reversible inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels in the nervous system, leading to enhanced cholinergic neurotransmission.
Biochemical and physiological effects:
7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been shown to have a number of biochemical and physiological effects. It has been shown to enhance memory and cognitive function in animal models, and it has potential applications in the treatment of Alzheimer's disease and other cognitive disorders. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, 7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
7-(Dimethylcarbamoyloxy)-N-methylquinolinium has a number of advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying cholinergic neurotransmission. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 7-(Dimethylcarbamoyloxy)-N-methylquinolinium can be toxic at high concentrations, and care must be taken when handling and using it in experiments.
Orientations Futures
There are a number of future directions for research on 7-(Dimethylcarbamoyloxy)-N-methylquinolinium. One area of interest is the development of new drugs for neurological disorders based on the activity of 7-(Dimethylcarbamoyloxy)-N-methylquinolinium. Another area of interest is the study of 7-(Dimethylcarbamoyloxy)-N-methylquinolinium's effects on other neurotransmitters and receptors in the nervous system. Finally, there is potential for the development of new synthetic methods for 7-(Dimethylcarbamoyloxy)-N-methylquinolinium that could improve its efficiency and reduce its toxicity.
Méthodes De Synthèse
7-(Dimethylcarbamoyloxy)-N-methylquinolinium can be synthesized through a multistep process involving the reaction of 7-hydroxyquinoline with dimethylcarbamoyl chloride and methyl iodide. The resulting product is purified using chromatography techniques to obtain pure 7-(Dimethylcarbamoyloxy)-N-methylquinolinium.
Applications De Recherche Scientifique
7-(Dimethylcarbamoyloxy)-N-methylquinolinium has been extensively studied for its biological and chemical properties. It has been shown to inhibit acetylcholinesterase activity in the nervous system, leading to an increase in acetylcholine levels. This activity has potential applications in the development of new drugs for neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Propriétés
Numéro CAS |
18912-01-1 |
|---|---|
Nom du produit |
7-(Dimethylcarbamoyloxy)-N-methylquinolinium |
Formule moléculaire |
C13H15IN2O2 |
Poids moléculaire |
358.17 g/mol |
Nom IUPAC |
(1-methylquinolin-1-ium-7-yl) N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C13H15N2O2.HI/c1-14(2)13(16)17-11-7-6-10-5-4-8-15(3)12(10)9-11;/h4-9H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YTLGJXQJZILJDB-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC2=C1C=C(C=C2)OC(=O)N(C)C.[I-] |
SMILES canonique |
C[N+]1=CC=CC2=C1C=C(C=C2)OC(=O)N(C)C.[I-] |
Autres numéros CAS |
18912-01-1 |
Numéros CAS associés |
67465-22-9 (bromide) |
Synonymes |
7-(dimethylcarbamoyloxy)-N-methylquinolinium 7-(dimethylcarbamoyloxy)-N-methylquinolinium bromide 7-(dimethylcarbamoyloxy)-N-methylquinolinium iodide M7C iodide N-methyl-(7-dimethylcarbamoxy)quinolium iodide N-methyl-(dimethylcarbamoxy)quinolinium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)
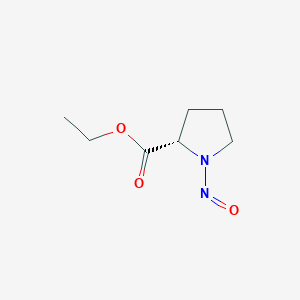
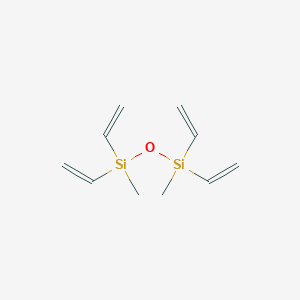
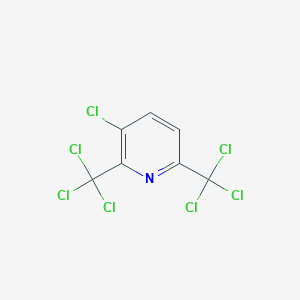
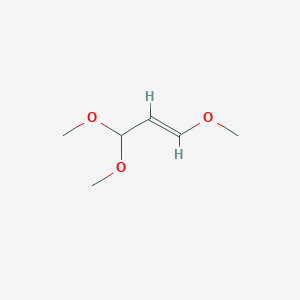
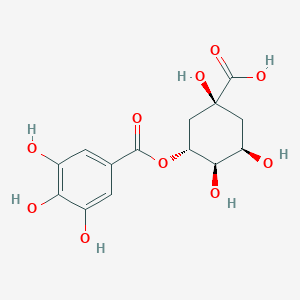
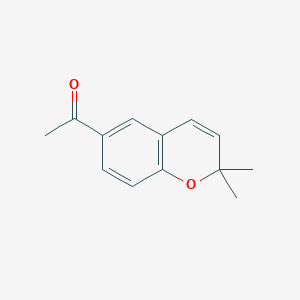
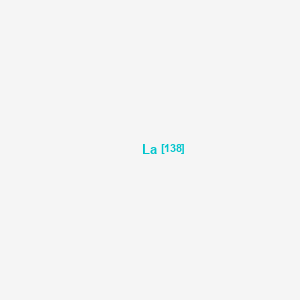
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
